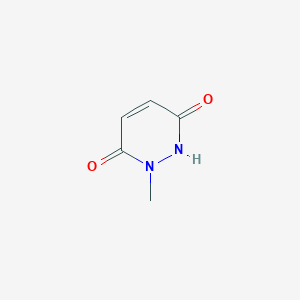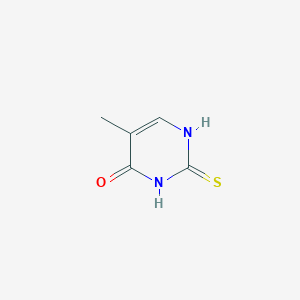
4-Acetylamino-5-bromo-2,6-dimethoxypyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Acetylamino-5-bromo-2,6-dimethoxypyrimidine, also known as ABDM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. ABDM is a pyrimidine derivative that exhibits remarkable biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.
Aplicaciones Científicas De Investigación
4-Acetylamino-5-bromo-2,6-dimethoxypyrimidine has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit significant anti-cancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer. 4-Acetylamino-5-bromo-2,6-dimethoxypyrimidine has also been found to possess anti-inflammatory and anti-microbial properties, making it a potential candidate for the treatment of inflammatory diseases and infections. Moreover, 4-Acetylamino-5-bromo-2,6-dimethoxypyrimidine has been reported to have a synergistic effect when used in combination with other anti-cancer drugs, indicating its potential as a chemotherapeutic agent.
Mecanismo De Acción
The mechanism of action of 4-Acetylamino-5-bromo-2,6-dimethoxypyrimidine is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cancer progression and inflammation. 4-Acetylamino-5-bromo-2,6-dimethoxypyrimidine has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in regulating gene expression. HDAC inhibitors have been shown to induce cell cycle arrest and apoptosis in cancer cells, making them a promising target for cancer therapy. 4-Acetylamino-5-bromo-2,6-dimethoxypyrimidine has also been found to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in regulating inflammation and immune responses.
Biochemical and Physiological Effects:
4-Acetylamino-5-bromo-2,6-dimethoxypyrimidine has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that 4-Acetylamino-5-bromo-2,6-dimethoxypyrimidine can induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit the migration and invasion of cancer cells. 4-Acetylamino-5-bromo-2,6-dimethoxypyrimidine has also been found to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor alpha (TNF-α) and interleukin-6 (IL-6), indicating its potential as an anti-inflammatory agent. Moreover, 4-Acetylamino-5-bromo-2,6-dimethoxypyrimidine has been shown to exhibit low toxicity towards normal cells, making it a promising candidate for further development as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-Acetylamino-5-bromo-2,6-dimethoxypyrimidine is its broad-spectrum anti-cancer activity, which makes it a potential candidate for the treatment of a variety of cancer types. 4-Acetylamino-5-bromo-2,6-dimethoxypyrimidine has also been found to exhibit low toxicity towards normal cells, indicating its potential as a safe and effective therapeutic agent. However, one of the limitations of 4-Acetylamino-5-bromo-2,6-dimethoxypyrimidine is its relatively low solubility in aqueous solutions, which can limit its bioavailability and efficacy. Moreover, further studies are needed to fully understand the mechanism of action of 4-Acetylamino-5-bromo-2,6-dimethoxypyrimidine and its potential side effects.
Direcciones Futuras
There are several future directions for the research and development of 4-Acetylamino-5-bromo-2,6-dimethoxypyrimidine. One potential direction is the optimization of the synthesis method to improve the yield and purity of 4-Acetylamino-5-bromo-2,6-dimethoxypyrimidine. Another direction is the evaluation of 4-Acetylamino-5-bromo-2,6-dimethoxypyrimidine in pre-clinical and clinical studies to determine its safety and efficacy as a therapeutic agent. Moreover, further studies are needed to fully understand the mechanism of action of 4-Acetylamino-5-bromo-2,6-dimethoxypyrimidine and its potential applications in the treatment of cancer and inflammatory diseases.
Métodos De Síntesis
The synthesis of 4-Acetylamino-5-bromo-2,6-dimethoxypyrimidine involves the reaction of 5-bromo-2,6-dimethoxypyrimidine with acetic anhydride in the presence of a catalyst such as pyridine. The reaction proceeds via the formation of an intermediate, which is then hydrolyzed to produce 4-Acetylamino-5-bromo-2,6-dimethoxypyrimidine. The yield of 4-Acetylamino-5-bromo-2,6-dimethoxypyrimidine can be improved by optimizing the reaction conditions, such as temperature, time, and the amount of reagents used.
Propiedades
Número CAS |
148214-54-4 |
|---|---|
Fórmula molecular |
C8H10BrN3O3 |
Peso molecular |
276.09 g/mol |
Nombre IUPAC |
N-(5-bromo-2,6-dimethoxypyrimidin-4-yl)acetamide |
InChI |
InChI=1S/C8H10BrN3O3/c1-4(13)10-6-5(9)7(14-2)12-8(11-6)15-3/h1-3H3,(H,10,11,12,13) |
Clave InChI |
MIJQZPWDRPMPIN-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=C(C(=NC(=N1)OC)OC)Br |
SMILES canónico |
CC(=O)NC1=C(C(=NC(=N1)OC)OC)Br |
Sinónimos |
4-acetylamino-5-bromo-2,6-dimethoxypyrimidine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







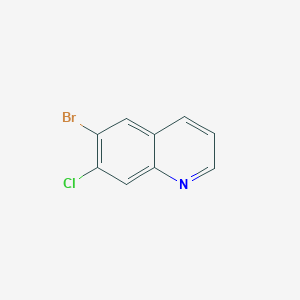
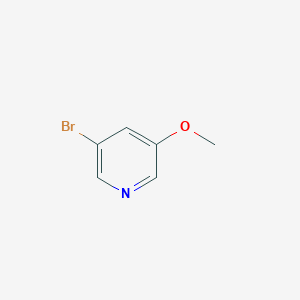
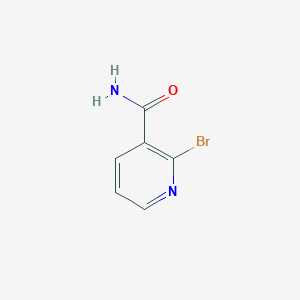
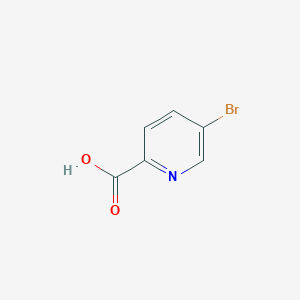
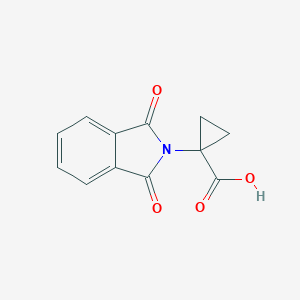
![1-(2-ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole](/img/structure/B189607.png)


